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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
experimental design of combination therapy involving AZD0156, a potent and selective ATM
kinase inhibitor, and olaparib, a PARP inhibitor. This combination leverages the principle of
synthetic lethality to enhance anti-tumor efficacy, particularly in cancers with defects in the DNA
Damage Response (DDR) pathway.

Introduction and Scientific Rationale

The combination of AZD0156 and olaparib is a promising anti-cancer strategy that exploits the
concept of synthetic lethality. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor,
effectively traps PARP on DNA at the site of single-strand breaks.[1][2] This leads to the
accumulation of DNA double-strand breaks (DSBs) during replication.[2][3] In cancer cells with
a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2
mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2][4]

However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA repair
pathways, including those regulated by the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is
a critical sensor of DSBs and initiates a signaling cascade to orchestrate cell cycle arrest and
DNA repair.[5][6]

AZDO0156 is a potent and selective inhibitor of ATM kinase.[5][7] By inhibiting ATM, AZD0156
prevents the activation of downstream DNA repair pathways, thereby sensitizing cancer cells to
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the DNA damage induced by olaparib.[5][8] Preclinical studies have demonstrated that the
combination of AZD0156 and olaparib leads to increased DNA damage, cell cycle arrest at the
G2/M phase, and apoptosis in various cancer cell lines, including those resistant to olaparib
alone.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the
synergistic effects of AZD0156 and olaparib combination therapy.

Table 1: In Vitro Growth Inhibition (GI50) of Olaparib in Combination with AZD0156

) Olaparib + 33
. Olaparib GI50 Fold
Cell Line Cancer Type nM AZD0156 L.
(uM) Potentiation
GI50 (pM)
Non-Small Cell
NCI-H2122 1.8 0.4 4.5
Lung
Non-Small Cell
NCI-H1568 >10 1.7 >5.9
Lung
Triple-Negative
HCC1937 0.003 0.001 3.0
Breast
Triple-Negative
CAL-51 1.5 0.2 7.5
Breast
SNU-16 Gastric 8.8 1.1 8.0
NCI-N87 Gastric >10 2.3 >4.3

Data extracted from Riches et al., Molecular Cancer Therapeutics, 2020.[5]

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
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Tumor Growth

PDX Model Cancer Type Treatment Group o
Inhibition (%)

HBCx-10 (BRCA2

Triple-Negative Breast  Olaparib 70
mutant)

Olaparib + AZD0156 95

HBCx-9 (Olaparib-

) - Triple-Negative Breast  Olaparib 20
insensitive)

Olaparib + AZD0156 60

Data interpreted from graphical representations in Riches et al., Molecular Cancer
Therapeutics, 2020.[8]

Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
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Caption: DNA Damage Response pathway targeted by Olaparib and AZD0156.
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Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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